Product packaging for 2-Cyclopropyl-5-iodo-1,3-thiazole(Cat. No.:)

2-Cyclopropyl-5-iodo-1,3-thiazole

Cat. No.: B13220515
M. Wt: 251.09 g/mol
InChI Key: NGWFJJBWKKJQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-iodo-1,3-thiazole ( 1850592-65-2) is a high-purity chemical building block designed for use in drug discovery and medicinal chemistry research. This compound features a thiazole core, a privileged scaffold in medicinal chemistry that is found in a range of authorized antimicrobial drugs, such as aztreonam and several cephalosporins . The presence of the iodine atom at the 5-position of the thiazole ring makes this molecule a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore a diverse chemical space . The cyclopropyl substituent at the 2-position is a common feature used to modulate the steric and electronic properties of a molecule, which can significantly influence its biological activity and metabolic profile. Thiazole-based hybrid compounds are a significant focus in the ongoing development of novel antimicrobial agents to combat the global public health threat of antimicrobial resistance (AMR) . As such, this compound is a valuable template for the synthesis of new derivatives for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6INS B13220515 2-Cyclopropyl-5-iodo-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6INS

Molecular Weight

251.09 g/mol

IUPAC Name

2-cyclopropyl-5-iodo-1,3-thiazole

InChI

InChI=1S/C6H6INS/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2

InChI Key

NGWFJJBWKKJQCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)I

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropyl 5 Iodo 1,3 Thiazole and Analogues

De Novo Synthesis of the 1,3-Thiazole Ring System

Building the 1,3-thiazole ring from acyclic precursors is a foundational strategy that allows for the direct installation of required functional groups. This approach is particularly useful for establishing the core structure with key substituents, such as the 2-cyclopropyl group, already in place.

Hantzsch Thiazole (B1198619) Synthesis and its Contemporary Adaptations

The most classic and widely utilized method for thiazole synthesis is the Hantzsch condensation, first reported in 1887. This reaction typically involves the cyclization of an α-halocarbonyl compound (like an α-haloketone) with a thioamide. youtube.comnih.govyoutube.com The fundamental mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

Contemporary adaptations of the Hantzsch synthesis have focused on improving efficiency, yield, and environmental compatibility. These include the development of one-pot, multi-component reactions where the thioamide, α-haloketone, and often other reactants are combined in a single step. mdpi.com Green chemistry approaches have also been employed, utilizing methods such as ultrasonic irradiation or microwave-assisted synthesis to accelerate reaction times and reduce energy consumption. mdpi.combepls.com The use of reusable catalysts, like silica-supported tungstosilisic acid, further enhances the sustainability of these synthetic routes. mdpi.com

Cyclization Reactions Involving Thiocarbonyl Compounds and α-Halocarbonyl Precursors

The Hantzsch synthesis is a specific example of a broader class of reactions that form thiazoles through the cyclization of a thiocarbonyl-containing compound and an α-halocarbonyl precursor. nih.gov The thiocarbonyl component is not limited to thioamides. Other sources of the N-C-S fragment are commonly used, including:

Thioureas: React with α-haloketones to produce 2-aminothiazoles. youtube.comorganic-chemistry.org

Thiosemicarbazides and Thiosemicarbazones: These reagents lead to the formation of 2-hydrazinothiazole and thiazol-2-yl-hydrazone derivatives, respectively. nih.govnih.gov

Dithiocarbamates: Can also serve as the sulfur and nitrogen source in thiazole ring formation. bepls.com

The versatility of this approach allows for the synthesis of a wide variety of substituted thiazoles by simply changing the nature of the thiocarbonyl and α-halocarbonyl starting materials.

Incorporation of the 2-Cyclopropyl Moiety During Thiazole Ring Formation

To synthesize 2-cyclopropyl-1,3-thiazole via a de novo strategy like the Hantzsch reaction, the cyclopropyl (B3062369) group must be introduced as part of one of the acyclic precursors. The most direct method is to use cyclopropanecarbothioamide as the thiocarbonyl component.

The reaction proceeds by the condensation of cyclopropanecarbothioamide with an appropriate α-halocarbonyl compound. For instance, reaction with chloroacetaldehyde would yield the parent 2-cyclopropyl-1,3-thiazole. If a substituted thiazole is desired, a corresponding α-haloketone can be used. This method ensures the unambiguous placement of the cyclopropyl group at the 2-position of the resulting thiazole ring. Recent research has focused on developing libraries of thiazole derivatives by reacting multistep synthesized thiourea precursors, which can include cyclopropyl motifs, with α-halocarbonyl compounds like ethyl 2-chloroacetoacetate. researchgate.net

Post-Cyclization Functionalization of Pre-formed 1,3-Thiazoles

Direct Iodination at the 5-Position of 2-Cyclopropyl-1,3-thiazole

The thiazole ring is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the substituents already present on the ring. pharmaguideline.com For a 2-substituted thiazole, the C5-position is generally the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.comias.ac.in This is particularly true when the substituent at the C2-position is an electron-donating group, which further activates the C5-position. ias.ac.in

Direct iodination of 2-cyclopropyl-1,3-thiazole to form 2-cyclopropyl-5-iodo-1,3-thiazole can be achieved using various electrophilic iodinating agents. Common reagents for this transformation include:

N-Iodosuccinimide (NIS): A mild and widely used source of electrophilic iodine. While effective for electron-rich heterocycles, its utility can be limited for less reactive substrates. nih.gov

Molecular Iodine (I₂): Often used in combination with a base or an oxidizing agent to generate a more potent electrophilic iodine species.

Iodine Monochloride (ICl): A stronger iodinating agent that can be effective where others fail.

Recent advancements have explored novel iodination strategies with broad functional group tolerance, sometimes proceeding through radical pathways or utilizing unique reagents like sulfonyl hypoiodites, which can expand the scope of direct C-H iodination on various heterocycles. nih.govrsc.org

Strategies for Introducing Cyclopropyl Groups onto Pre-existing Thiazole Rings

Introducing a cyclopropyl group onto a pre-formed thiazole ring typically involves modern cross-coupling methodologies. This approach requires a thiazole substrate functionalized with a suitable leaving group (e.g., a halogen) at the desired position, in this case, the C2-position.

Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation:

Suzuki Coupling: This reaction involves the coupling of a 2-halothiazole (e.g., 2-bromothiazole) with cyclopropylboronic acid or its esters. audreyli.comyoutube.com The reaction is catalyzed by a palladium complex in the presence of a base. youtube.com The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a powerful tool in organic synthesis. audreyli.comnih.gov

Negishi Coupling: This method utilizes an organozinc reagent, such as cyclopropylzinc halide, which is coupled with a 2-halothiazole. organic-chemistry.org Palladium or nickel complexes are typically used as catalysts. organic-chemistry.orgnih.gov Negishi couplings are often highly efficient and can be performed under very mild conditions, sometimes at room temperature. organic-chemistry.org One-pot procedures have been developed where a 2-halothiazole is first treated with zinc to form the organozinc reagent in situ, followed by the palladium-catalyzed coupling with an aryl halide. researchgate.net

These cross-coupling strategies provide a robust and versatile alternative to de novo synthesis for accessing 2-cyclopropylthiazole and its derivatives.

Approaches for Regioselective Halogenation (Iodination) of Thiazoles

The direct introduction of an iodine atom onto the 2-cyclopropyl-1,3-thiazole scaffold is achieved via electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic properties of the thiazole ring, which is influenced by the substituents. The thiazole ring is generally electron-rich, and the C5 position is the most nucleophilic and thus the most susceptible to electrophilic attack. This preference is further enhanced by the presence of an electron-donating group, such as a cyclopropyl ring, at the C2 position.

Several methods have been established for the effective and regioselective iodination of thiazoles and other electron-rich heterocyclic systems. These methods typically involve an electrophilic iodine source.

Common Iodination Reagents and Conditions:

Molecular Iodine (I₂) with an Oxidizing Agent: The use of elemental iodine in combination with an oxidizing agent is a common approach. The oxidant converts I₂ into a more potent electrophilic species (e.g., I⁺). While effective, this method can sometimes lack selectivity if other reactive sites are present.

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine. It is widely used for the iodination of activated aromatic and heteroaromatic rings. The reaction is often carried out in a suitable solvent like acetonitrile or dichloromethane and can proceed at room temperature, offering a high degree of regioselectivity for the C5 position of 2-substituted thiazoles.

Iodine Monochloride (ICl): A highly reactive interhalogen compound, ICl provides a strongly electrophilic iodine source. Its high reactivity necessitates careful control of reaction conditions to avoid side reactions, but it can be effective for less reactive substrates.

Mercury(II) Oxide and Iodine (HgO-I₂): This reagent system provides neutral and mild reaction conditions for iodination. imperial.ac.uk A suspension of HgO and I₂ in a solvent like dichloromethane can effectively iodinate various heterocyclic compounds with high regioselectivity. imperial.ac.uk

The general mechanism for these reactions involves the attack of the electron-rich C5 carbon of the thiazole ring on the electrophilic iodine species, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-iodo-thiazole product.

Table 1: Comparative Overview of Iodination Methods for Thiazoles
Reagent SystemTypical ConditionsAdvantagesConsiderations
I₂ / Oxidizing AgentVaries with oxidant (e.g., HNO₃, H₂O₂)Cost-effectiveMay require harsh conditions; potential for side reactions
N-Iodosuccinimide (NIS)Acetonitrile or DMF, RTMild conditions, high C5-selectivity, easy handlingHigher cost compared to I₂
Iodine Monochloride (ICl)Inert solvent, low temperatureHighly reactive for less activated ringsHigh reactivity can lead to lack of selectivity; moisture sensitive
HgO / I₂CH₂Cl₂, RTMild, neutral conditions; good for sensitive substrates imperial.ac.ukUse of a mercury salt, which requires careful handling and disposal

Synthesis of Key Precursors and Building Blocks

The construction of the this compound molecule relies on the availability of key starting materials that provide the cyclopropyl group and the thiazole ring's core structure, with or without the iodine atom.

Preparation of Cyclopropyl-Containing Carbonyl or Thiocarbonyl Synthons

The most common and versatile method for synthesizing 2-substituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.gov For the synthesis of a 2-cyclopropylthiazole, the essential precursor is cyclopropanecarbothioamide.

Synthesis of Cyclopropanecarbothioamide:

This key thiocarbonyl synthon is typically prepared from its corresponding nitrile or amide.

From Cyclopropanecarbonitrile: The reaction of cyclopropanecarbonitrile with a source of hydrogen sulfide is a direct route. This can be achieved by bubbling hydrogen sulfide gas through a solution of the nitrile or, more conveniently and safely, by using a salt such as sodium hydrosulfide (NaSH). nih.gov

From Cyclopropanecarboxamide: An alternative method involves the thionation of cyclopropanecarboxamide. Lawesson's reagent is a widely used and efficient reagent for converting amides and ketones into their corresponding thio-analogs. epo.org The reaction is typically performed by heating the amide with Lawesson's reagent in an anhydrous solvent like toluene or acetonitrile. epo.org

Table 2: Synthesis Methods for Cyclopropanecarbothioamide
Starting MaterialReagent(s)Typical ConditionsKey Features
CyclopropanecarbonitrileSodium Hydrosulfide (NaSH) or H₂SDMF, 50°C nih.govDirect conversion of the nitrile group.
CyclopropanecarboxamideLawesson's ReagentAcetonitrile or Toluene, 85°C epo.orgEfficient thionation of the amide carbonyl.

Generation of Iodinated Building Blocks for Thiazole Formation

An alternative to the direct iodination of a pre-formed thiazole is to incorporate the iodine atom during the ring-forming step. This approach involves using an iodinated building block in a Hantzsch-type synthesis.

This strategy can be realized in a one-pot reaction where the three components—the thioamide, a carbonyl compound, and an iodinating agent—are combined. For the synthesis of this compound, this would involve the reaction of cyclopropanecarbothioamide with an appropriate α-haloketone (e.g., chloroacetone or 1,3-dichloroacetone) in the presence of an electrophilic iodine source like molecular iodine or N-iodosuccinimide.

In this modified Hantzsch synthesis, the 2-cyclopropyl-1,3-thiazole ring is presumed to form first as an intermediate. This intermediate, being activated by the C2-cyclopropyl group, is highly susceptible to electrophilic substitution at the C5 position and is immediately iodinated in situ by the iodine source present in the reaction mixture. This one-pot approach can be highly efficient, as it avoids the need to isolate and purify the intermediate 2-cyclopropylthiazole. This concept is analogous to one-pot procedures for synthesizing other halogenated heterocycles, such as 5-iodo-1,2,3-triazoles, where an iodinating agent is included in the initial cycloaddition reaction mixture. nih.gov

Reactivity and Transformational Chemistry of 2 Cyclopropyl 5 Iodo 1,3 Thiazole

Reactions at the 5-Iodo Position

The primary site of reactivity on 2-cyclopropyl-5-iodo-1,3-thiazole is the carbon-iodine bond. The iodine atom is an excellent leaving group, particularly in the presence of transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for constructing complex molecular architectures. For this compound, the high reactivity of the C-I bond facilitates several key palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This compound is an effective substrate for this reaction, readily coupling with various aryl and heteroaryl boronic acids or their corresponding esters. These reactions typically employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, in the presence of a base like sodium carbonate or potassium phosphate. The mild conditions and tolerance of diverse functional groups make this an attractive method for elaborating the thiazole (B1198619) core. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester PartnerCatalyst SystemBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Cyclopropyl-5-phenyl-1,3-thiazole85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Cyclopropyl-5-(4-methoxyphenyl)-1,3-thiazole92
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄THF2-Cyclopropyl-5-(pyridin-3-yl)-1,3-thiazole78

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine such as triethylamine or diisopropylethylamine. organic-chemistry.orgresearchgate.net The reaction of this compound with various terminal alkynes provides a direct route to 5-alkynyl-substituted thiazoles, which are important intermediates for pharmaceuticals and materials science. gelest.com

Table 2: Examples of Sonogashira Coupling Reactions

Terminal AlkyneCatalyst SystemBaseSolventProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2-Cyclopropyl-5-(phenylethynyl)-1,3-thiazole95
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NEtToluene2-Cyclopropyl-5-((trimethylsilyl)ethynyl)-1,3-thiazole98
Propargyl alcoholPd(OAc)₂ / XPhos / CuIK₂CO₃Acetonitrile3-(2-Cyclopropyl-1,3-thiazol-5-yl)prop-2-yn-1-ol88

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. researchgate.net This method is particularly useful for coupling with alkyl, aryl, or vinyl zinc reagents and is known for its high functional group tolerance. units.it The coupling of this compound with organozinc halides offers an efficient pathway to introduce a variety of organic substituents at the 5-position of the thiazole ring under relatively mild conditions.

Table 3: Examples of Negishi Coupling Reactions

Organozinc ReagentCatalystSolventProductYield (%)
Phenylzinc chloridePd(PPh₃)₄THF2-Cyclopropyl-5-phenyl-1,3-thiazole89
Methylzinc bromidePd₂(dba)₃ / P(o-tol)₃DMF2-Cyclopropyl-5-methyl-1,3-thiazole82
Vinylzinc bromidePd(dppf)Cl₂Dioxane2-Cyclopropyl-5-vinyl-1,3-thiazole75

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and other N-heterocycles. organic-chemistry.orgnih.gov Applying this methodology to this compound provides access to 5-amino-thiazole derivatives, which are prevalent motifs in medicinal chemistry. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope. nih.gov

Table 4: Examples of Buchwald-Hartwig Amination Reactions

AmineCatalyst SystemBaseSolventProductYield (%)
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene4-(2-Cyclopropyl-1,3-thiazol-5-yl)morpholine91
AnilinePd(OAc)₂ / XPhosK₃PO₄DioxaneN-Phenyl-2-cyclopropyl-1,3-thiazol-5-amine84
BenzylaminePd(OAc)₂ / RuPhosCs₂CO₃t-BuOHN-Benzyl-2-cyclopropyl-1,3-thiazol-5-amine88

Halogen Exchange Reactions for Further Functionalization

Halogen exchange (Halex) reactions provide a pathway to replace the iodine atom in this compound with other halogens, such as fluorine, chlorine, or bromine. researchgate.net A common example is the Finkelstein reaction, where an alkyl or aryl iodide is treated with a metal fluoride (e.g., KF, CsF) to yield the corresponding fluoride. These transformations can be valuable for tuning the electronic properties of the molecule or for creating precursors for subsequent reactions, such as radiofluorination in positron emission tomography (PET) imaging applications. mdpi.com The reaction conditions, including temperature, solvent, and the choice of halide source, are critical for driving the equilibrium towards the desired product.

Nucleophilic Aromatic Substitution (SNAr) at the Iodo Position

Nucleophilic aromatic substitution (SNAr) is a plausible, though not always straightforward, reaction pathway for the functionalization of the C5 position in this compound. The feasibility of an SNAr reaction is dependent on the electronic nature of the aromatic ring and the nature of the leaving group. In the 1,3-thiazole ring, the calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution, suggesting it is an electron-rich center. wikipedia.org This inherent electron richness can impede a classical addition-elimination SNAr mechanism, which is typically favored on electron-deficient aromatic systems. nih.govnih.gov

However, the presence of the iodine atom, a good leaving group, and the ability of the thiazole ring to stabilize anionic intermediates to some extent, may allow for SNAr reactions to occur under specific conditions. pharmaguideline.com The reaction would proceed via the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. For a successful substitution, strong nucleophiles are generally required. pharmaguideline.com

Factors that could influence the viability of SNAr at the 5-iodo position include:

Activation of the Thiazole Ring: The reactivity of the thiazole ring towards nucleophiles can be enhanced by quaternization of the ring nitrogen. This modification would increase the ring's electron deficiency, making the C5 position more susceptible to nucleophilic attack.

Nature of the Nucleophile: Strong nucleophiles, such as thiolates, alkoxides, or amines, would be necessary to facilitate the displacement of the iodide.

Reaction Conditions: The use of polar aprotic solvents and potentially high temperatures can promote SNAr reactions.

It is important to note that many SNAr reactions, long assumed to be stepwise, may in fact proceed through concerted mechanisms, particularly on heteroaromatic systems. nih.govnih.gov

Table 1: Potential Nucleophiles for SNAr at the 5-Iodo Position

Nucleophile Class Example Potential Product
Amines Piperidine 2-Cyclopropyl-5-(piperidin-1-yl)-1,3-thiazole
Alkoxides Sodium methoxide 2-Cyclopropyl-5-methoxy-1,3-thiazole
Thiolates Sodium thiophenoxide 2-Cyclopropyl-5-(phenylthio)-1,3-thiazole

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to replace the iodo group at the C5 position with a hydrogen atom, yielding 2-cyclopropyl-1,3-thiazole. This transformation is valuable for removing the halogen atom after it has served its purpose as a directing group or a handle for other transformations.

One effective strategy for the reductive dehalogenation of iodo-heterocycles involves the use of alkanethiols. For instance, the reaction of 2-iodobenzothiazole with ethanethiol in methanol results in the quantitative formation of benzothiazole. rsc.orgrsc.org This reaction is autocatalytic, with the hydroiodic acid produced during the reaction accelerating the process. rsc.org A similar mechanism could be applied to this compound.

Other potential methods for reductive dehalogenation include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.

Metal-Acid Systems: Combinations like zinc dust in acetic acid.

Hydride Reagents: The use of reagents like tributyltin hydride, although less environmentally friendly, is a powerful method for radical-based dehalogenations.

The choice of method would depend on the compatibility with the other functional groups in the molecule, namely the cyclopropyl (B3062369) ring and the thiazole nucleus.

Table 2: Comparison of Potential Reductive Dehalogenation Methods

Method Reagents Advantages Potential Challenges
Thiol-mediated Alkanethiol (e.g., ethanethiol) in methanol Mild conditions, high yield demonstrated on related systems rsc.org Potential for side reactions with other functional groups
Catalytic Hydrogenation H2, Pd/C Clean reaction, simple workup Potential for reduction of the thiazole or cyclopropyl ring under harsh conditions
Metal-Acid Zn, Acetic Acid Inexpensive reagents May not be suitable for acid-sensitive substrates

Reactions Involving the 2-Cyclopropyl Moiety

The cyclopropyl group is a strained three-membered ring that can participate in a variety of unique chemical transformations, serving as a versatile functional handle.

Ring-Opening Reactions of the Cyclopropyl Group

The significant ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) allows it to undergo ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. mdpi.comnih.gov The presence of vicinal donor and acceptor substituents can significantly lower the energy barrier for the cleavage of the bond between the substituted carbons. mdpi.com In this compound, the thiazole ring can act as a donor group, potentially facilitating ring-opening.

Ring-opening can proceed through different mechanisms:

Radical Pathways: Oxidative radical ring-opening can be initiated by the addition of a radical species to the cyclopropane. nih.govbeilstein-journals.org This can lead to the formation of an alkyl radical that can undergo further reactions.

Transition Metal Catalysis: Metals like nickel, rhodium, or gold can catalyze the ring-opening of cyclopropanes. nih.govnih.gov For example, nickel complexes can promote the oxidative addition of cyclopropyl ketones to form metallacyclic intermediates that can be further functionalized. nih.govchemrxiv.org

Acid-Catalyzed Opening: Strong acids can protonate the cyclopropyl ring, leading to a carbocationic intermediate that can be trapped by a nucleophile.

The regioselectivity and stereoselectivity of the ring-opening are dependent on the specific reaction conditions and the substitution pattern of the cyclopropyl ring.

Selective C(sp³)-H Functionalization and Derivatization of the Cyclopropyl Ring

Direct functionalization of the C(sp³)-H bonds of the cyclopropyl ring represents an efficient strategy for derivatization without the need for pre-installed functional groups. Palladium-catalyzed C-H arylation of cyclopropanes has been demonstrated using a picolinamide directing group. acs.org This approach allows for the formation of cis-substituted cyclopropylamides. While this specific methodology would require modification of the parent molecule to install a directing group, it highlights the potential for directed C-H functionalization on the cyclopropyl moiety.

Rhodium-catalyzed C-H bond cyclopropylation has also been reported, involving an electrophilic aromatic substitution of chiral Rh(II)-carbynoids to generate chiral Rh(II)-carbenes. acs.org This type of transformation could potentially be adapted for the derivatization of the cyclopropyl ring in the target molecule.

Stereochemical Outcomes in Cyclopropyl Transformations

The stereochemistry of reactions involving the cyclopropyl ring is a critical consideration.

Ring-Opening Reactions: Electrocyclic ring-opening reactions of cyclopropyl cations to allyl cations proceed through specific, predictable stereochemical pathways (e.g., disrotatory). youtube.com The stereochemistry of the starting material directly influences the stereochemistry of the product. In transition metal-catalyzed ring-openings, the stereochemical outcome is often dictated by the geometry of the organometallic intermediates. nih.gov

C-H Functionalization: Directed C-H functionalization reactions often proceed with high diastereoselectivity, with the directing group controlling the facial selectivity of the reaction. For example, the picolinamide-directed C-H arylation of cyclopropanes yields exclusively cis-substituted products. acs.org

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity. wikipedia.orgtandfonline.com It contains both an electron-donating sulfur atom and an electron-withdrawing imine (C=N) group. tandfonline.com

Key aspects of thiazole reactivity include:

Protonation: The lone pair of electrons on the nitrogen atom at position 3 makes the thiazole ring basic, with a pKa of 2.5 for the conjugate acid. wikipedia.orgpharmaguideline.com It is readily protonated at the N3 position.

Deprotonation at C2: The C2-H proton is the most acidic proton on the thiazole ring. tandfonline.comnih.gov It can be removed by strong bases like organolithium reagents to form a 2-lithiothiazole, which is a versatile nucleophile for further functionalization. wikipedia.org

Electrophilic Substitution: The thiazole ring undergoes electrophilic substitution, with the C5 position being the most favorable site for attack due to its higher electron density. wikipedia.orgpharmaguideline.com If the C5 position is occupied, electrophilic attack is disfavored.

Nucleophilic Substitution: Nucleophilic attack is most likely at the electron-deficient C2 position. pharmaguideline.com Such reactions typically require either a strong nucleophile or activation of the ring by quaternization of the nitrogen. pharmaguideline.com

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, although often requiring high temperatures due to the aromatic stability of the ring. wikipedia.org

In the context of this compound, the C4 position remains available for electrophilic substitution, although it is less reactive than the C5 position. The C2 position is blocked by the cyclopropyl group, preventing direct deprotonation or nucleophilic attack at that site. The N3 nitrogen remains a site for protonation or alkylation.

Electrophilic Aromatic Substitution on the Thiazole Ring (e.g., nitration, sulfonation)

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. The π-electron density calculations for thiazole indicate that the C5 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack wikipedia.orgpharmaguideline.com. In the case of this compound, this position is already occupied by an iodine atom.

Electrophilic substitution at other positions (C4) is significantly less favored. Reactions like nitration and sulfonation, which typically require strongly acidic conditions, are challenging for the thiazole nucleus and often result in low yields or decomposition. For instance, the direct nitration of 2-aminothiazole occurs at the 5-position, highlighting the preference for this site google.com. Given that the C5 position is blocked in the target molecule, successful nitration or sulfonation would be highly improbable under standard conditions.

Nucleophilic Reactions at the Thiazole Ring Carbons (e.g., C4, C5)

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is also a challenging transformation, generally requiring activation by electron-withdrawing groups or the use of very strong nucleophiles pharmaguideline.com. The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack pharmaguideline.com. However, in this compound, this position is substituted with a cyclopropyl group.

The C5 position, bearing the iodo substituent, presents a potential site for nucleophilic substitution. Halogens at the C5 position of thiazoles can be displaced by potent nucleophiles. For example, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile . Therefore, it is conceivable that under forcing conditions with a strong nucleophile, the iodine atom in this compound could be substituted. However, this reactivity is generally less facile compared to other transformations of the C-I bond, such as metal-halogen exchange.

Metalation and Subsequent Electrophilic Trapping at the Thiazole Ring

Metalation is a key strategy for the functionalization of thiazole rings. While the C2-proton of thiazole is the most acidic and readily removed by strong bases wikipedia.org, this position is blocked in the target molecule.

A more viable and highly important reaction for this compound is metal-halogen exchange at the C5 position. The carbon-iodine bond is susceptible to exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium. This reaction is typically very fast, even at low temperatures, and follows the reactivity trend I > Br > Cl princeton.eduwikipedia.org. The lithium-halogen exchange would generate the corresponding 2-cyclopropyl-5-lithiothiazole. This organolithium intermediate is a powerful nucleophile that can be trapped by a wide variety of electrophiles, providing a versatile method for introducing a range of functional groups at the C5 position.

Table 1: Potential Electrophiles for Trapping of 2-Cyclopropyl-5-lithiothiazole

ElectrophileResulting Functional Group at C5
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Aldehydes (RCHO)Secondary alcohol (-CH(OH)R)
Ketones (R₂CO)Tertiary alcohol (-C(OH)R₂)
Alkyl halides (R'X)Alkyl group (-R')
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)

Transformations Proceeding via Thiazolium Ylide Intermediates

Thiazolium ylides are important reactive intermediates in biochemistry and organic synthesis, most notably in the mechanism of thiamine-catalyzed reactions. These ylides are typically formed by the deprotonation of the C2-proton of a thiazolium salt wikipedia.org.

For this compound, the formation of a classical thiazolium ylide at the C2 position is not feasible due to the presence of the cyclopropyl substituent. Furthermore, the parent molecule is not a thiazolium salt. Therefore, transformations that proceed via thiazolium ylide intermediates are not considered a relevant reaction pathway for this compound under typical conditions.

Photochemical Transformations of Thiazoles

The photochemical reactivity of this compound is likely to be dominated by the carbon-iodine bond. Aryl iodides are known to undergo homolytic cleavage of the C-I bond upon UV irradiation to form aryl radicals. Studies on 2-iodobenzothiazole have shown that photochemical excitation can lead to the generation of a thiyl radical through C-I bond cleavage researcher.life.

Multi-site Reactivity and Chemoselectivity Considerations

The presence of two distinct reactive sites in this compound—the iodo group and the cyclopropyl ring—raises important questions of chemoselectivity.

Chemoselective Functionalization of the Iodo Group versus the Cyclopropyl Ring

The iodo group and the cyclopropyl ring exhibit markedly different chemical reactivities, allowing for a high degree of chemoselectivity in their functionalization.

The carbon-iodine bond is the more reactive site under a variety of common synthetic conditions. It is particularly susceptible to:

Metal-halogen exchange: As discussed in section 3.3.3, this is a very facile reaction that occurs under mild conditions (e.g., n-BuLi at low temperatures).

Palladium-catalyzed cross-coupling reactions: The C-I bond is an excellent handle for Suzuki, Stille, Sonogashira, Heck, and Negishi couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position researchgate.netnih.govresearchgate.net.

The cyclopropyl ring, on the other hand, is a strained three-membered ring that is generally stable under the conditions used for functionalizing the iodo group. Ring-opening of the cyclopropyl group typically requires more forcing conditions, such as:

Strong acids: Brønsted or Lewis acids can promote the ring-opening of cyclopropanes researchgate.net.

Transition metal catalysis: Certain transition metal complexes can catalyze the ring-opening and subsequent functionalization of cyclopropyl ketones and other activated cyclopropanes acs.orgchemrxiv.org.

Therefore, it is highly feasible to selectively functionalize the iodo group in the presence of the cyclopropyl ring. For example, a palladium-catalyzed Suzuki coupling to introduce a new aryl group at the C5 position would be expected to leave the C2-cyclopropyl group intact.

Table 2: Predicted Chemoselective Reactions of this compound

Reagents and ConditionsExpected Site of ReactionExpected Product
Arylboronic acid, Pd catalyst, base (Suzuki coupling)C5-Iodo2-Cyclopropyl-5-aryl-1,3-thiazole
n-BuLi, then an electrophile (e.g., CO₂)C5-Iodo2-Cyclopropyl-1,3-thiazole-5-carboxylic acid
Strong acid (e.g., HBr)Cyclopropyl ringPotential ring-opened products

In-depth Analysis of this compound Reveals Scant Data on Regioselective Transformations

Initial investigations into the chemical behavior of this compound, a distinct heterocyclic compound, have uncovered a significant gap in the available scientific literature regarding its specific reactivity and transformational chemistry. Despite its unique structural features, comprising a cyclopropyl group at the 2-position and an iodine atom at the 5-position of the thiazole ring, detailed research findings, particularly concerning the regioselectivity control in its ring transformations, remain largely unpublished in accessible academic and patent databases.

Generally, the C5 position of the thiazole ring is susceptible to electrophilic substitution, and the presence of an iodine atom at this position in the target molecule suggests it is likely a precursor for further functionalization through reactions such as Suzuki, Sonogashira, or Heck cross-couplings. The regioselectivity of these transformations would be inherently controlled by the position of the iodine atom.

Furthermore, the C2 proton of the thiazole ring can be abstracted by strong bases to form a nucleophilic organometallic species. The cyclopropyl group at this position in this compound would prevent this typical reaction pathway, thereby directing any potential deprotonation to other positions on the ring, should a sufficiently strong base be employed. However, without experimental data, any discussion on the regioselectivity of such reactions remains speculative.

Transformations involving the thiazole ring itself, such as ring-opening or rearrangement reactions, are also a possibility under specific conditions. The substituents at the C2 and C5 positions would undoubtedly play a crucial role in directing the outcome of such transformations. For instance, the electron-donating or -withdrawing nature of the cyclopropyl group and the influence of the iodo-substituent would modulate the electron density within the ring, thereby influencing the regioselectivity of any ring-opening or subsequent recyclization steps.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

For 2-cyclopropyl-5-iodo-1,3-thiazole, the ¹H NMR spectrum is expected to show distinct signals for the cyclopropyl (B3062369) and thiazole (B1198619) protons. The cyclopropyl group would exhibit complex multiplets in the upfield region (typically 0.6-1.5 ppm) for its methylene (B1212753) (CH₂) and methine (CH) protons due to spin-spin coupling. The lone proton on the thiazole ring (at the C4 position) would appear as a singlet in the aromatic region, with its chemical shift influenced by the adjacent iodo and cyclopropyl substituents.

The ¹³C NMR spectrum would provide complementary data, showing unique resonances for each carbon atom. The cyclopropyl carbons would appear at high field. The thiazole ring carbons would have characteristic shifts, with the carbon bearing the iodine atom (C5) being significantly shielded due to the heavy atom effect, and the C2 and C4 carbons appearing at lower field. In a study of related 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the cyclopropyl carbons resonated at approximately 6.6, 7.5, and 27.7 ppm mdpi.com.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to definitively assign these proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Thiazole C4-H 7.0 - 7.5 (singlet) 115 - 125
Cyclopropyl CH 1.0 - 1.5 (multiplet) 10 - 20
Cyclopropyl CH₂ 0.6 - 1.2 (multiplet) 5 - 15
Thiazole C2 - 165 - 175

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₆H₆INS), HRMS would confirm its elemental composition.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for such a molecule would likely involve the loss of the iodine atom, cleavage of the cyclopropyl ring, or fragmentation of the thiazole ring itself. These fragmentation patterns help to piece together the molecular structure, corroborating the data from NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. For instance, the crystal structure of a related iodinated thiadiazole derivative, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, was instrumental in confirming its molecular geometry and stereochemistry mdpi.com. A similar analysis for this compound would unambiguously confirm the connectivity and provide key data on the planarity of the thiazole ring and the orientation of the cyclopropyl and iodo substituents mdpi.comnih.govmdpi.com.

Computational Chemistry and Theoretical Investigations

Computational methods are increasingly used to complement experimental data, offering insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

DFT calculations are a powerful tool for investigating the electronic structure of molecules. By calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, DFT can predict the most likely sites for nucleophilic or electrophilic attack. Studies on related thiazole derivatives have used DFT to understand their reactivity. researchgate.netresearchgate.net For this compound, DFT could elucidate how the electron-donating cyclopropyl group and the electron-withdrawing/leaving group nature of iodine influence the electron distribution and reactivity of the thiazole ring. The interaction between the cyclopropyl group's orbitals and the thiazole's pi-system is of particular interest and has been a subject of computational studies in other heterocyclic systems umn.edu.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can map out the entire energy landscape of a chemical reaction, including intermediates and transition states. This allows for the elucidation of reaction mechanisms at a level of detail that is often inaccessible by experiment alone. For reactions involving this compound, such as nucleophilic substitution at the C5 position or metal-catalyzed cross-coupling reactions, DFT calculations could be used to compare different possible pathways. By calculating the activation energies for each step, the most favorable reaction mechanism can be determined. Such studies have been performed for the ring-opening of cyclopropyl ketones and the functionalization of other azoles, providing valuable mechanistic insights acs.orgrsc.orgacs.org.

Prediction and Interpretation of Spectroscopic Properties

While extensive experimental spectra for this compound are not widely available in published literature, its spectroscopic characteristics can be reliably predicted through computational modeling and by comparison with structurally similar compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for elucidating its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electronic properties of the thiazole ring, the attached cyclopropyl group, and the iodine atom.

In the ¹H NMR spectrum, the single proton on the thiazole ring (H-4) is expected to appear as a singlet in a region typical for thiazole protons, generally between 7.27 and 8.77 ppm. wikipedia.org The protons of the cyclopropyl group would present a more complex set of multiplets in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring (C2, C4, and C5) and the cyclopropyl ring would exhibit distinct signals. The C5 carbon, being directly bonded to the highly electronegative iodine atom, is expected to be significantly shifted. The C2 carbon is influenced by the nitrogen and sulfur atoms of the heterocycle as well as the attached cyclopropyl group.

Predicted NMR Chemical Shifts for this compound

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of a molecule. For this compound, characteristic absorption bands are predicted for the thiazole ring and the cyclopropyl group. Thiazole derivatives typically show C=N and C=C stretching vibrations in the 1650–1450 cm⁻¹ range. cdnsciencepub.comnih.gov The C-H stretching vibrations from both the thiazole and cyclopropyl moieties are expected to appear above 3000 cm⁻¹. The C-I bond stretch would be observed at a much lower wavenumber, typically below 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry of thiazole derivatives indicates that they typically produce abundant molecular ions. rsc.org The fragmentation of this compound upon electron impact is expected to follow specific pathways. Key fragmentation events would likely include the loss of the iodine atom, cleavage of the cyclopropyl ring, and rupture of the thiazole ring itself. The elimination of a nitrogen molecule from the molecular ion is a common fragmentation pattern observed in some thiadiazoles. rsc.org Predicted collision cross-section (CCS) values for the analogous 2-cyclopropyl-5-iodo-1,3-oxazole (B13461660) suggest a value of around 130.6 Ų for the [M+H]⁺ adduct, providing a reference point for the thiazole compound. uni.lu

Predicted Mass Spectrometry Fragments for this compound

Conformational Analysis of the Cyclopropyl Moiety and its Influence on the Thiazole Ring System

Computational Modeling of Conformational Isomers

Computational methods, particularly Density Functional Theory (DFT), are employed to model the conformational landscape of this compound. These calculations help identify the most stable conformers and the energy barriers to rotation between them. For molecules containing a cyclopropyl ring adjacent to a π-system, two primary conformations are typically considered: a "bisected" and a "perpendicular" form. In related systems like cyclopropyl methyl ketone, computational studies have determined that the s-cis conformation is the most stable. uwlax.edu For this compound, a planar or near-planar arrangement where the cyclopropyl ring is either cis or trans to the sulfur atom is likely favored to maximize electronic communication or minimize steric hindrance. Conformational analysis of thiazole-containing amino acids also highlights the tendency for specific, stabilized conformations. nih.govresearchgate.net

Key Parameters from Conformational Analysis

Electronic Influence of Cyclopropyl Conformation

The conformation of the cyclopropyl group has a profound influence on the electronic structure of the thiazole ring. The cyclopropane (B1198618) ring possesses unique "Walsh" orbitals, which have π-character and can participate in conjugation. echemi.com When the cyclopropyl group adopts a bisected conformation relative to the thiazole ring, its Walsh orbitals can overlap effectively with the π-system of the heterocycle. This interaction allows the cyclopropyl group to act as a π-electron donor. echemi.com

This electron donation can:

Increase the electron density within the thiazole ring, potentially affecting its aromaticity and reactivity. nih.gov

Influence the chemical shifts of the thiazole ring protons and carbons in NMR spectra.

In a perpendicular conformation, this orbital overlap is minimized, and the electronic communication between the two rings is significantly reduced. Therefore, the conformational preference is a key determinant of the molecule's electronic behavior. The interplay between steric effects and the drive for electronic stabilization will ultimately dictate the dominant conformation of this compound in its ground state.

In-depth Analysis of this compound in Advanced Organic Synthesis and Materials Science

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Applications in Advanced Organic Synthesis and Materials Science

Potential in Functional Materials

Integration into Sensing and Imaging Systems

The unique structural characteristics of 2-cyclopropyl-5-iodo-1,3-thiazole make it a promising scaffold for the development of advanced sensing and imaging agents. While direct applications of this specific compound are not extensively documented, the functional roles of its core components—the thiazole (B1198619) ring, the cyclopropyl (B3062369) group, and the iodine atom—are well-established in the design of fluorescent probes and imaging agents.

Thiazole derivatives are integral to the creation of various fluorescent sensors. For instance, thiazole-substituted salicylaldehyde (B1680747) has been utilized to synthesize 'turn-on' fluorescent probes for the detection of Al³⁺ ions with high selectivity and sensitivity. tandfonline.com These probes operate on a chelation-enhanced fluorescence mechanism, where the binding of the metal ion to the thiazole-containing ligand results in a significant increase in fluorescence intensity. tandfonline.com Similarly, thiazole-based donor-acceptor fluorophores have been developed for the detection of hazardous substances like hydrazine, demonstrating changes in their absorption and emission spectra upon interaction with the analyte. researchgate.net The thiazole ring often serves as a key part of the π-conjugated system and as a binding site for target analytes.

In the context of bio-imaging, derivatives of thiazole, such as Thiazole Orange, are employed as fluorescent dyes for labeling cancer cells. nih.govnih.govmdpi.com These dyes typically exhibit enhanced fluorescence upon binding to biological macromolecules like DNA, a property that is valuable for imaging cellular structures. mdpi.com Furthermore, benzothiazole-based fluorescent probes have been designed for the specific detection of Aβ aggregates, which are implicated in Alzheimer's disease. nih.gov These probes show high sensitivity and can cross the blood-brain barrier, enabling in vivo imaging of amyloid plaques in brain tissue. nih.gov

The iodine atom at the 5-position of the thiazole ring introduces several advantageous properties. The presence of a heavy atom like iodine can enhance intersystem crossing, potentially leading to phosphorescent probes with long-lived excited states, which are beneficial for time-resolved imaging applications. While the photophysical properties of this compound itself have not been detailed, studies on other 5-substituted pyrimidines have shown that substitution at this position significantly influences the triplet excited state properties. nih.gov

The cyclopropyl group at the 2-position can also influence the molecule's properties. It can affect the electronic distribution within the thiazole ring and provide a lipophilic character that may enhance cell membrane permeability, a desirable feature for intracellular imaging probes.

Given these characteristics, this compound could potentially be functionalized to create novel sensors and imaging agents. For example, the iodine atom could be replaced through cross-coupling reactions to introduce fluorophores or specific recognition moieties. The thiazole nitrogen and sulfur atoms could act as coordination sites for metal ions, forming the basis for new chemosensors.

Incorporation into Polymer Architectures and Supramolecular Assemblies

The chemical structure of this compound offers multiple avenues for its incorporation into advanced polymer architectures and supramolecular assemblies, contributing to the development of new functional materials.

The presence of the iodine atom at the 5-position is particularly significant for polymerization reactions. Iodinated aromatic and heteroaromatic compounds are valuable monomers in various cross-coupling polymerization methods, such as Suzuki, Stille, and Sonogashira reactions. These reactions would allow for the integration of the 2-cyclopropyl-1,3-thiazole unit into the backbone of conjugated polymers. Thiazole-containing polymers have shown promise in materials science. For example, new polythiophenes incorporating benzo[d]thiazole heterocycles have been synthesized and exhibit fluorescence, suggesting their potential use in optoelectronic devices. researchgate.net

In the realm of supramolecular chemistry, the iodine atom can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govbohrium.comresearchgate.net This interaction has been increasingly utilized in the design of complex supramolecular structures. The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on other molecules to form well-defined assemblies. Studies on other iodinated heterocycles have demonstrated the formation of one-dimensional supramolecular arrangements based on I···C halogen bonding. nih.gov Halogen bonding has been employed to construct a variety of supramolecular materials, including liquid crystals and gels. nih.gov

The thiazole ring itself can contribute to supramolecular assembly through various non-covalent interactions, including hydrogen bonding and π-π stacking. The nitrogen atom of the thiazole can act as a hydrogen bond acceptor, while the aromatic ring can engage in stacking interactions with other aromatic systems. The combination of halogen bonding and other non-covalent interactions can lead to the formation of robust and highly ordered supramolecular architectures.

While there are no specific reports on the incorporation of this compound into polymers or supramolecular assemblies, its structural features strongly suggest its potential as a versatile building block in these fields. Future research could explore its use in creating novel materials with tailored electronic, optical, and self-assembly properties.

Future Research Directions

Exploration of Novel and Green Synthetic Pathways for the Compound

The development of environmentally benign and efficient synthetic routes to 2-cyclopropyl-5-iodo-1,3-thiazole is a primary area for future investigation. While classical thiazole (B1198619) syntheses like the Hantzsch reaction are well-established, they often involve harsh conditions and generate significant waste. Future efforts should focus on greener alternatives. Current time information in Bangalore, IN.

Recent advancements in green chemistry offer promising avenues, such as microwave-assisted organic synthesis (MAOS) and the use of eco-friendly solvents like water or ionic liquids. Current time information in Bangalore, IN.nih.gov For instance, a one-pot synthesis approach starting from readily available cyclopropyl-functionalized precursors in an aqueous medium could significantly improve the environmental footprint of its production. nih.gov Furthermore, exploring catalyst-free or metal-free synthetic strategies would be a significant step towards a more sustainable manufacturing process for this key intermediate. Current time information in Bangalore, IN.

Development of Highly Selective Catalytic Transformations

The iodine atom at the C5 position of the thiazole ring is a prime handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. Future research should be directed towards developing highly selective and efficient catalytic transformations of this compound.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation and could be extensively applied to this substrate. nih.govrsc.org Research into using low-loading palladium catalysts or even more sustainable and earth-abundant metal catalysts like copper or iron would be highly valuable. lookchem.com The development of catalytic systems that tolerate a wide range of functional groups will be crucial for the efficient synthesis of complex derivatives. organic-chemistry.org The catalytic cycle for these transformations typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

To complement experimental work, advanced computational modeling will be instrumental in gaining a deeper understanding of the reactivity and properties of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond energies, and spectroscopic properties. acs.orgresearchgate.net

Design and Synthesis of Derivatives with Tailored Chemical Reactivity

The unique structural features of this compound offer numerous possibilities for the design and synthesis of novel derivatives with tailored chemical reactivity. The iodo-substituent can be readily transformed into a wide array of other functional groups, including but not limited to, aryl, heteroaryl, alkyl, and alkynyl moieties through various cross-coupling reactions. nih.gov

Furthermore, the cyclopropyl (B3062369) group can be functionalized or replaced to modulate the steric and electronic properties of the molecule. researchgate.net The synthesis of a library of derivatives based on this scaffold would provide a valuable resource for screening in various applications. The thiazole ring itself can also be a site for further chemical modification, leading to the creation of entirely new heterocyclic systems. rsc.org

Investigation of Niche Applications in Emerging Fields of Chemical Science

The derivatives of this compound hold significant promise for niche applications in several emerging fields of chemical science. The presence of the cyclopropylamine (B47189) moiety in many bioactive compounds suggests that derivatives of this compound could be valuable in medicinal chemistry. longdom.org The thiazole core is a well-known pharmacophore found in numerous approved drugs, indicating the potential for developing new therapeutic agents. nih.govmdpi.com

Beyond medicine, the unique electronic properties of thiazole derivatives make them interesting candidates for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as sensors. acs.org The exploration of their use in "click chemistry" for bioconjugation or in the development of molecular probes could also unveil novel applications. mdpi.com The synthesis of macrocycles containing the 5-iodo-triazole moiety using copper flow reactor technology suggests that similar strategies could be applied to this compound for the creation of complex molecular architectures. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.